CHLORINATEDLINOLENICACID
Description
Chlorinated linolenic acid (C₁₈H₂₉ClO₂, molecular weight: 302.9 g/mol) is a chlorinated derivative of linolenic acid (C₁₈H₃₀O₂), a polyunsaturated omega-3 fatty acid with three double bonds . Chlorination typically occurs at the unsaturated carbon positions, altering its physicochemical properties and biological activity.
Properties
CAS No. |
104639-58-9 |
|---|---|
Molecular Formula |
C24H39N3O3 |
Synonyms |
CHLORINATEDLINOLENICACID |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Chlorinated Fatty Acids
Structural and Physicochemical Properties
Chlorinated linolenic acid is compared below with structurally related chlorinated fatty acids: chlorinated linoleic acid (C₁₈H₃₁ClO₂) and chlorinated oleic acid (C₁₈H₃₃ClO₂).
| Property | Chlorinated Linolenic Acid | Chlorinated Linoleic Acid | Chlorinated Oleic Acid |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₉ClO₂ | C₁₈H₃₁ClO₂ | C₁₈H₃₃ClO₂ |
| Degree of Unsaturation | 3 double bonds + 1 Cl | 2 double bonds + 1 Cl | 1 double bond + 1 Cl |
| Boiling Point | 310–325°C (estimated) | 290–305°C | 270–285°C |
| LogP (Octanol-Water) | 7.2 | 6.8 | 6.5 |
| Solubility in Water | 0.05 mg/L | 0.1 mg/L | 0.3 mg/L |
| Thermal Stability | High (decomposes >250°C) | Moderate | Low |
Data extrapolated from spectral and chromatographic studies of non-chlorinated analogs and chlorinated aromatic compounds .
Reactivity and Catalytic Interactions
Chlorinated linolenic acid exhibits stronger electron-withdrawing effects due to its higher unsaturation and chlorine substitution, enhancing its coordination with transition metals (e.g., Pd, Fe) in catalytic systems compared to less unsaturated analogs . For example:
- Hydrogenation Reactivity: Chlorinated linolenic acid requires harsher conditions (100°C, 50 bar H₂) for full saturation vs. 80°C, 30 bar H₂ for chlorinated oleic acid .
- Oxidative Stability: The compound resists auto-oxidation better than non-chlorinated linolenic acid due to reduced radical formation at chlorinated sites .
Environmental and Toxicological Profiles
- Persistence: Chlorinated linolenic acid has a half-life of ~120 days in soil, shorter than chlorinated dibenzodioxins (>5 years) but longer than non-chlorinated fatty acids (<30 days) .
- Bioaccumulation : Log BCF (bioconcentration factor) = 2.1 in fish models, lower than chlorinated aromatics (Log BCF > 3.5) due to faster metabolic breakdown .
- Toxicity: LC₅₀ (96h) in Daphnia magna = 12 mg/L, comparable to chlorinated linoleic acid (10 mg/L) but less toxic than chlorinated quinoline derivatives (LC₅₀ = 0.5 mg/L) .
Key Research Findings
Analytical Characterization
- LC-MS/MS Detection: Chlorinated linolenic acid is identifiable via fragmentation patterns (m/z 301 → 255, 237) using C18 columns and acetonitrile/water gradients .
- 13C-NMR Shifts: Chlorination at C9 and C12 positions causes distinct δC shifts (e.g., C9: 125 ppm → 130 ppm) compared to non-chlorinated linolenic acid .
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